![molecular formula C17H17BrN2O2 B4049214 2-溴-N-[2-(丁酰氨基)苯基]苯甲酰胺](/img/structure/B4049214.png)
2-溴-N-[2-(丁酰氨基)苯基]苯甲酰胺
描述
2-bromo-N-[2-(butanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom and a butanoylamino group attached to a phenyl ring
科学研究应用
2-bromo-N-[2-(butanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(butanoylamino)phenyl]benzamide typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position, resulting in 2-bromoaniline.
Acylation: The 2-bromoaniline is then acylated with butanoyl chloride in the presence of a base such as pyridine to form 2-bromo-N-(butanoyl)aniline.
Coupling Reaction: The final step involves coupling 2-bromo-N-(butanoyl)aniline with benzoyl chloride in the presence of a base to yield 2-bromo-N-[2-(butanoylamino)phenyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反应分析
Types of Reactions
2-bromo-N-[2-(butanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the butanoylamino moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
作用机制
The mechanism of action of 2-bromo-N-[2-(butanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the butanoylamino group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-bromo-N-[3-(butanoylamino)phenyl]benzamide
- 2-bromo-N-[2-(butyrylamino)phenyl]benzamide
- 2-bromo-N-[2-(acetylamino)phenyl]benzamide
Comparison
2-bromo-N-[2-(butanoylamino)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties. The presence of the butanoylamino group can also impact its solubility and stability, making it distinct from other benzamide derivatives.
属性
IUPAC Name |
2-bromo-N-[2-(butanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPSFVGCLBNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-PHENYL-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE](/img/structure/B4049139.png)
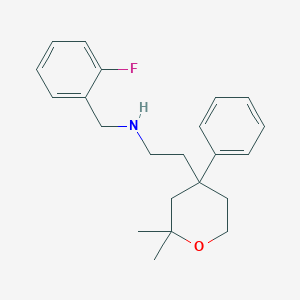
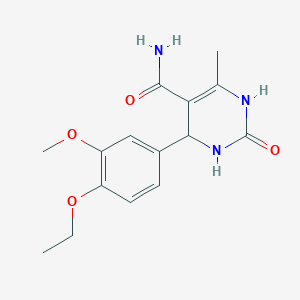
![2-methyl-5-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B4049170.png)
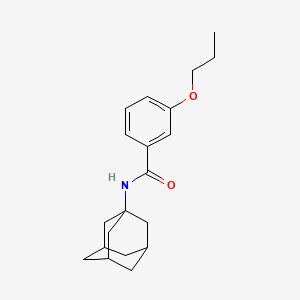
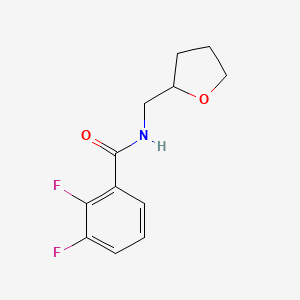
![N-[3-(acetylamino)phenyl]-3-(isobutyrylamino)benzamide](/img/structure/B4049184.png)
![3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4049196.png)
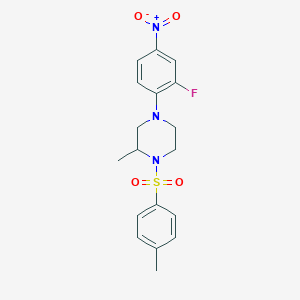
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B4049202.png)
![[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4049204.png)
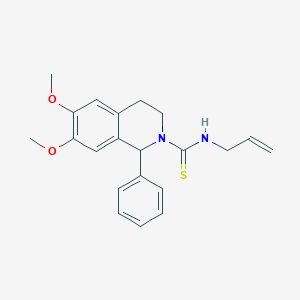
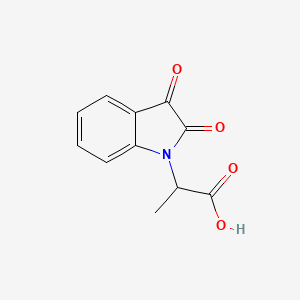
![N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4049238.png)
